molecular formula C12H10N6O4S B11492105 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11492105
M. Wt: 334.31 g/mol
InChI Key: GXINOSRXJXXYIO-UHFFFAOYSA-N
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Description

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide: is a complex organic compound that features a benzimidazole ring fused with a nitro-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The resulting compound is then acylated with an appropriate acylating agent to form the acetamide.

    Nitro-oxadiazole Introduction: Finally, the nitro-oxadiazole moiety is introduced through a nitration reaction followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its structural features make it a candidate for interactions with biological macromolecules.

Medicine

In medicinal chemistry, 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide could be explored for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide likely involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA or proteins, potentially inhibiting their function. The nitro-oxadiazole moiety may also contribute to its biological activity by generating reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as mebendazole and albendazole, which are used as antiparasitic agents.

    Nitro-oxadiazole Derivatives: Compounds like nitrofurantoin, which is used as an antibacterial agent.

Uniqueness

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide is unique due to the combination of the benzimidazole and nitro-oxadiazole moieties. This dual functionality may provide enhanced biological activity and specificity compared to compounds containing only one of these groups.

Properties

Molecular Formula

C12H10N6O4S

Molecular Weight

334.31 g/mol

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C12H10N6O4S/c1-6-2-3-7-8(4-6)14-12(13-7)23-5-9(19)15-10-11(18(20)21)17-22-16-10/h2-4H,5H2,1H3,(H,13,14)(H,15,16,19)

InChI Key

GXINOSRXJXXYIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NON=C3[N+](=O)[O-]

Origin of Product

United States

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